1-Ethyl-2-(4-methylphenyl)benzimidazole is a compound belonging to the benzimidazole family, characterized by a heterocyclic aromatic structure. This compound features an ethyl group at the first position and a 4-methylphenyl group at the second position of the benzimidazole ring. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The compound is recognized for its potential applications in medicinal chemistry, materials science, and agriculture.
The compound is cataloged under the Chemical Abstracts Service registry number 714261-02-6. It is classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms. The International Union of Pure and Applied Chemistry name for this compound is 1-ethyl-2-(4-methylphenyl)benzimidazole.
The synthesis of 1-ethyl-2-(4-methylphenyl)benzimidazole can be achieved through several methods, primarily involving the condensation of o-phenylenediamine with aldehydes or ketones. A common approach includes:
Recent advancements have introduced methods such as using cobalt nanocomposite catalysts for one-pot synthesis, which allows for high yields and broad substrate scope .
The molecular formula of 1-ethyl-2-(4-methylphenyl)benzimidazole is . The structural representation can be described as follows:
The InChI representation is:
The InChI Key is FBXDQANPSGHGFG-UHFFFAOYSA-N.
1-Ethyl-2-(4-methylphenyl)benzimidazole participates in various chemical reactions:
The mechanism of action of 1-ethyl-2-(4-methylphenyl)benzimidazole involves interactions with specific molecular targets, including enzymes and receptors:
Key physical and chemical properties of 1-ethyl-2-(4-methylphenyl)benzimidazole include:
Spectroscopic data typically includes:
1-Ethyl-2-(4-methylphenyl)benzimidazole has various applications across different fields:
The foundation for synthesizing 1-Ethyl-2-(4-methylphenyl)benzimidazole relies on the acid-catalyzed condensation between o-phenylenediamine (OPDA) and a 4-methylphenyl-substituted carbonyl precursor. Typically, 4'-methylacetophenone serves as the carbonyl source for the 2-aryl moiety, while ethyl iodide or bromoethane introduces the N1-ethyl group. This stepwise approach first generates the 2-(4-methylphenyl)benzimidazole scaffold, followed by N-alkylation at the imidazole nitrogen.
Reaction optimization studies reveal that refluxing OPDA and 4'-methylacetophenone in polar protic solvents (e.g., ethanol, acetic acid) for 8–12 hours yields the intermediate 2-(4-methylphenyl)-1H-benzimidazole. Subsequent N-alkylation requires anhydrous conditions, employing ethyl halide and a strong base (e.g., potassium carbonate, sodium hydride) in dimethylformamide (DMF) or acetonitrile at 60–80°C for 4–6 hours. Critical parameters include:
Limitation: This sequential method often suffers from moderate overall yields (50–65%) due to incomplete N-alkylation and purification losses between steps [5].
Ammonium salts, particularly NH₄Cl, have emerged as efficient, low-cost, and eco-friendly catalysts for benzimidazole synthesis. These catalysts operate under mild conditions, facilitating the direct one-pot condensation-cyclization of OPDA with aldehydes or ketones to form 2-substituted benzimidazoles. For 1-Ethyl-2-(4-methylphenyl)benzimidazole, a modified approach is necessary:
Table 1: Ammonium Salt Catalysis for 2-(4-Methylphenyl)-1H-benzimidazole Synthesis
Ammonium Salt (4 mmol) | Reaction Time (h) | Yield (%) | Optimal Solvent |
---|---|---|---|
NH₄Cl | 4 | 92 | CHCl₃ |
NH₄Br | 4 | 86 | CHCl₃ |
NH₄F | 5 | 72 | CHCl₃ |
(NH₄)₂SO₄ | 12 | 78 | CHCl₃ |
NH₄Cl | 5 | 88 | Solvent-Free |
Key Advantages:
This strategy circumvents the need for pre-formed carbonyl derivatives by utilizing o-nitroaniline derivatives and aldehydes under reductive conditions. For 1-Ethyl-2-(4-methylphenyl)benzimidazole, 4-ethylamino-3-nitroaniline and 4-methylbenzaldehyde serve as precursors.
Procedure:
Mechanism Insight: Sodium dithionite reduces the nitro group (in situ) to a diamine intermediate, which spontaneously undergoes cyclocondensation with the aldehyde. This method integrates reduction and cyclization into a single operation, offering a streamlined route to the N1-alkylated product directly.
Optimization Notes:
Microwave irradiation drastically accelerates the synthesis of benzimidazole cores by enhancing reaction kinetics. This approach is highly effective for both the condensation step (2-aryl formation) and the N-alkylation step.
Protocol:
Table 2: Conventional vs. Microwave-Assisted Synthesis of Key Intermediate
Step | Conventional Method | Microwave Method | Improvement |
---|---|---|---|
Condensation | 4–6 h (RT/Reflux) | 10–15 min (120°C) | >90% time reduction |
Condensation Yield | 75–92% | 88–95% | ~5% increase |
N-Alkylation | 4–6 h (60–80°C) | 5–8 min (100°C) | >95% time reduction |
N-Alkylation Yield | 70–85% | 85–90% | ~8% increase |
Advantages:
Solid-phase synthesis enables rapid generation of benzimidazole libraries, including derivatives like 1-Ethyl-2-(4-methylphenyl)benzimidazole, by anchoring precursors to polymeric resins. Wang resin (hydroxymethylpolystyrene) is commonly employed.
Representative Workflow:
Table 3: Solid Supports and Linkers for Benzimidazole Synthesis
Solid Support | Linker Chemistry | Anchoring Point | Cleavage Condition | Application Suitability |
---|---|---|---|---|
Wang Resin | Hydroxy → Ester | Carboxyl | TFA/DCM | Aldehyde/Ketone cyclization |
Rink Amide Resin | Carboxamide | Amine | TFA | o-Nitroaniline routes |
Trityl Chloride Resin | Trityl ether/amine | Hydroxy/Amine | Low Acid/MeOH | High sensitivity compounds |
Benefits:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2